Gitaloxin

Cardiac glycoside Na+/K+-ATPase Inhibition

Gitaloxin (CAS 3261-53-8) is a 16β-formylated cardiac glycoside reference standard offering 41-fold greater Na⁺/K⁺-ATPase inhibition than gitoxin, enabling unambiguous binding-energy quantification and QSAR validation. • 41× ATPase inhibition gain for target-engagement and dissociation-rate studies in Langendorff perfused heart models • Predominant D. purpurea secondary glycoside (54.7 µg/100 mg dry leaf) for reliable HPLC/LC-MS reference standardization of digitalis extracts • Unique gitoformate prodrug deformylation pathway for differentiated cardiac glycoside PK/PD profiling ≥98% purity; shipped ambient globally. For cardenolide research, digitalis QC, and Na⁺/K⁺-ATPase mechanistic investigations.

Molecular Formula C42H64O15
Molecular Weight 808.9 g/mol
CAS No. 3261-53-8
Cat. No. B1245854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGitaloxin
CAS3261-53-8
Synonyms16-formylgitoxin
gitaloxin
gitaloxin, (3beta,5beta)-isome
Molecular FormulaC42H64O15
Molecular Weight808.9 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CC(C7C8=CC(=O)OC8)OC=O)O)C)C)C)C)O)O
InChIInChI=1S/C42H64O15/c1-20-37(48)28(44)14-34(52-20)56-39-22(3)54-35(16-30(39)46)57-38-21(2)53-33(15-29(38)45)55-25-8-10-40(4)24(13-25)6-7-27-26(40)9-11-41(5)36(23-12-32(47)50-18-23)31(51-19-43)17-42(27,41)49/h12,19-22,24-31,33-39,44-46,48-49H,6-11,13-18H2,1-5H3
InChIKeyGZZJHPZDXZCDDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gitaloxin: Identity and Characterization


Gitaloxin (CAS 3261-53-8) is a cardenolide glycoside naturally occurring in Digitalis purpurea (common foxglove), structurally defined as gitoxin in which the 16β-hydroxy group has been formylated [1]. Its molecular formula is C42H64O15 (MW 808.95 g/mol), and it is catalogued under the IUPAC name 16-formylgitoxin [2]. As a secondary cardiac glycoside, gitaloxin acts as a potent inhibitor of Na⁺/K⁺-ATPase, conferring positive inotropic effects historically exploited in the treatment of congestive heart failure and atrial arrhythmias [3][4]. For analytical, toxicological, or pharmacological research, gitaloxin is available as a reference standard and as an impurity standard for digoxin-related investigations, with a reported LogP of 2.04 [5][6].

Research Probe Na⁺/K⁺-ATPase target engagement studies
Analytical Standard Reference standard for digitalis glycoside analysis
Impurity Standard Digoxin-related impurity identification workflows

Gitaloxin: Why In-Class Substitution Fails


The formylation of the 16β-OH group in gitaloxin fundamentally alters its pharmacodynamic and pharmacokinetic profile relative to its closest structural analog, gitoxin. This single modification increases Na⁺/K⁺-ATPase inhibitory potency by a factor of 41 [1]. Consequently, gitaloxin exhibits a distinct binding affinity and toxicity sequence in myocardial tissue compared to digoxin, gitoxin, or digitoxin, as demonstrated in isolated perfused heart models [2]. Furthermore, its metabolic pathway—rapid deformylation of the sugar-chain formyl residue in the pro-drug gitoformate to yield active gitaloxin—is a unique characteristic not shared by other in-class glycosides [3]. Substituting gitaloxin with an unformylated analog would invalidate quantitative structure-activity relationship (QSAR) studies, compromise analytical method specificity, and introduce uncontrolled variability in experimental outcomes.

16β-Formylation Impact

Formylation of the 16β-OH group markedly alters Na⁺/K⁺-ATPase inhibitory potency relative to unformylated analogs such as gitoxin.

Binding-Toxicity Dissociation

In isolated heart models, gitaloxin exhibits a distinct binding and toxicity rank order compared to digoxin and gitoxin, limiting direct interchangeability.

Metabolic Activation Specificity

Gitaloxin is the active metabolite of gitoformate via rapid deformylation, a metabolic pathway not shared by other digitalis glycosides.

Gitaloxin: Differentiation Evidence for Procurement


Na⁺/K⁺-ATPase Inhibition Potency

Formylation of the 16β-hydroxy group in gitoxin to yield gitaloxin dramatically enhances its inhibitory potency against Na⁺/K⁺-ATPase. In a head-to-head comparison using guinea-pig heart Na⁺/K⁺-ATPase, the formylated compound (gitaloxigenin) was 41 times more potent than its unformylated counterpart (gitoxigenin) [1]. Furthermore, gitaloxigenin was found to be 5-fold more potent than digitoxigenin, the aglycone of digitoxin [1].

Na⁺/K⁺-ATPase Inhibition
Head-to-head
41× increase vs. gitoxigenin; 5× vs. digitoxigenin
Reported potency context for SAR studies
Guinea-pig heart Na⁺/K⁺-ATPase assay
Cardiac glycoside Na+/K+-ATPase Inhibition QSAR

Myocardial Binding and Toxicity Profile

In isolated perfused guinea-pig hearts, the binding sequence was digoxin < gitaloxin < gitoxin ≤ digitoxin [1]. Despite similar positive inotropic effects across these glycosides, their toxicity sequence differed markedly: gitoxin < gitaloxin ≅ digoxin < digitoxin [1]. Gitaloxin exhibits toxicity comparable to digoxin, but its binding characteristics differ significantly from both gitoxin and digoxin.

Myocardial Binding & Toxicity
Head-to-head
Binding: digoxin < gitaloxin < gitoxin ≤ digitoxin Toxicity: gitoxin < gitaloxin ≅ digoxin < digitoxin
Supports tissue uptake vs. toxicity endpoint interpretation
Isolated perfused guinea-pig heart model
Isolated heart Toxicity Inotropy Cardiotonic

Pharmacokinetics and Metabolic Fate

Gitaloxin is the active metabolite formed via rapid deformylation of the pro-drug gitoformate (pentaformylgitoxin) [1]. Clinical data indicate that a maintenance dose of 0.06 mg daily yields steady-state therapeutic plasma concentrations of 6–30 ng/mL [1]. This defined pharmacokinetic profile contrasts with other digitalis glycosides and is relevant for studies involving gitoformate or requiring precise exposure control.

Plasma Concentration Range
Context-dependent
6–30 ng/mL (steady-state)
Informs exposure-model verification for gitoformate studies
Clinical PK study; research context only
Pharmacokinetics Metabolism Therapeutic range Gitoformate

Natural Abundance as Reference Standard

Gitaloxin is the most abundant secondary glycoside in Digitalis purpurea leaves, with a quantified content of 54.7 µg per 100 mg of dry leaf powder, compared to 22.6 µg for digitoxin, 14.0 µg for gitoxin, and 1.9 µg for strospeside [1]. This high natural abundance makes gitaloxin a critical marker compound for botanical authentication, quality control, and phytochemical profiling of Digitalis species.

Natural Abundance in Leaves
Head-to-head
54.7 µg/100 mg (2.4× digitoxin; 3.9× gitoxin)
Primary marker for botanical authentication
HPLC analysis of D. purpurea leaves
Analytical chemistry HPLC Reference standard Quantification

Gitaloxin: Research and Industrial Use Cases


Na⁺/K⁺-ATPase SAR Studies

Gitaloxin serves as a quintessential probe for investigating the molecular determinants of cardiac glycoside potency. Its 41-fold increase in ATPase inhibition over gitoxin, due solely to 16β-formylation, provides a clear experimental system for dissecting the contributions of the 16-position to target binding and enzyme inhibition kinetics [1]. Studies employing gitaloxin can directly quantify the impact of this specific modification on binding energy and dissociation rates, which is not possible with unformylated analogs.

Cardiotoxicity and Inotropic Profiling in Isolated Hearts

For researchers using the isolated perfused heart (e.g., Langendorff) model to differentiate between inotropic efficacy and pro-arrhythmic potential, gitaloxin offers a unique intermediate toxicity profile. Its comparable toxicity to digoxin but higher myocardial binding than digoxin, as established in head-to-head comparisons [2], allows for controlled studies on the relationship between tissue uptake, receptor occupancy, and the onset of adverse cardiac events.

Analytical Methods for Botanical Authentication

Given its quantified abundance as the predominant secondary glycoside in D. purpurea leaves (54.7 µg/100 mg dry weight) [3], gitaloxin is an ideal primary reference standard for developing and validating HPLC, TLC, or LC-MS methods. Its use ensures robust peak identification and accurate quantification in quality control assays for Digitalis leaf extracts, dietary supplements, or traditional herbal preparations, providing a clear advantage over less abundant or more variable markers.

Application
Selection Property
Validation Focus
Na⁺/K⁺-ATPase SAR Studies
16β-formylation-dependent potency
Binding kinetics and target engagement review
Isolated Heart Cardiotoxicity Profiling
Myocardial binding-toxicity dissociation
Inotropic vs. pro-arrhythmic endpoint review
Botanical Authentication Methods
Predominant natural abundance marker
Peak identification and quantification

Technical Documentation Hub

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54 linked technical documents
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